molecular formula C12H16N2O B2731690 3-Amino-1-benzylpiperidin-2-one CAS No. 209983-73-3

3-Amino-1-benzylpiperidin-2-one

Cat. No.: B2731690
CAS No.: 209983-73-3
M. Wt: 204.273
InChI Key: ZRGMEPVPIGRPOL-UHFFFAOYSA-N
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Description

3-Amino-1-benzylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperidinone ring substituted with an amino group at the third position and a benzyl group at the first position. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

The synthesis of 3-Amino-1-benzylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . Industrial production methods often focus on optimizing these reactions for higher yields and enantiomeric excess.

Chemical Reactions Analysis

3-Amino-1-benzylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Amino-1-benzylpiperidin-2-one is used in various scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is explored for its potential pharmacological properties, including its role as a precursor in drug development . Additionally, it finds applications in the agrochemical and dyestuff industries .

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylpiperidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors or enzymes . These interactions can modulate various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

3-Amino-1-benzylpiperidin-2-one can be compared with other piperidine derivatives such as 3-aminopiperidine-2-one and 3-amino-2-piperidone . These compounds share a similar piperidine core but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the benzyl group in this compound makes it unique and may contribute to its distinct pharmacological properties.

Properties

IUPAC Name

3-amino-1-benzylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMEPVPIGRPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209983-73-3
Record name 3-amino-1-benzylpiperidin-2-one
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